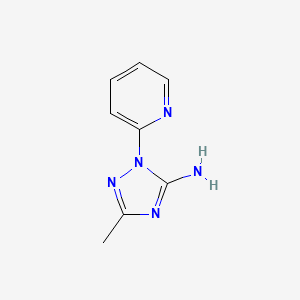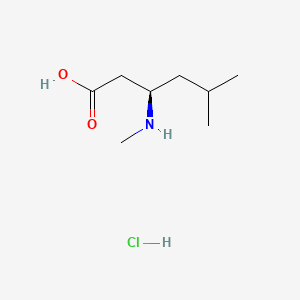
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a derivative of hexanoic acid, featuring a methyl group and a methylamino group attached to the carbon chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with a suitable precursor such as 5-methylhexanoic acid.
Amidation: The carboxylic acid group of 5-methylhexanoic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with methylamine (CH₃NH₂).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Using automated reactors to handle large volumes of starting materials and reagents.
Continuous Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.
Crystallization: The final product is often purified by crystallization from an appropriate solvent to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by affecting the activity of neurotransmitters or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-amino-5-methyl-hexanoic acid: A similar compound with an amino group instead of a methylamino group.
(S)-3-amino-4-methyl-pentanoic acid: Another related compound with a different carbon chain length and configuration.
Uniqueness
Structural Differences: The presence of the methylamino group and the specific (3R) configuration make (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride unique.
Functional Properties: These structural differences can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(3R)-5-methyl-3-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9-3)5-8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H/t7-;/m1./s1 |
InChI Key |
FQUDUTNJFGEMPC-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)NC.Cl |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


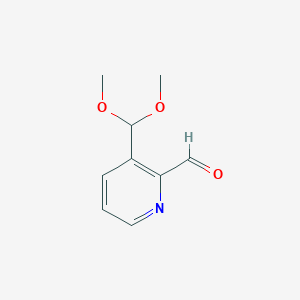
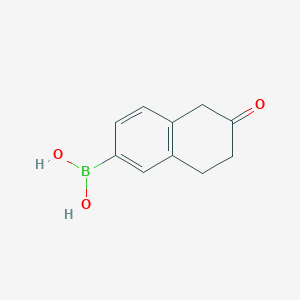
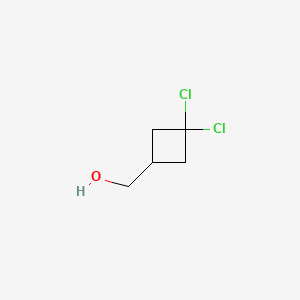
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)

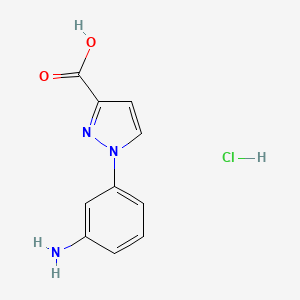
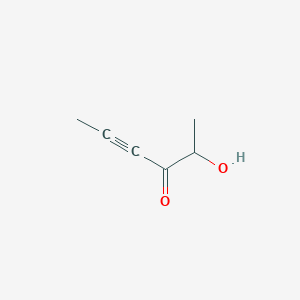

![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
